molecular formula C27H25ClN4O3 B2593732 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 892282-83-6

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2593732
CAS No.: 892282-83-6
M. Wt: 488.97
InChI Key: VYQVVRBCOYJBOY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis typically involves techniques such as NMR, LCMS, and FT-IR . These techniques can provide detailed information about the structure and properties of the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the piperazine ring can undergo reactions typical of secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques . These might include determining its solubility, melting point, boiling point, and other relevant properties.

Scientific Research Applications

Luminescent Properties and Electron Transfer

Studies on related naphthalimide compounds with piperazine substituents have shown significant luminescent properties and photo-induced electron transfer capabilities. These properties suggest potential applications in developing pH probes and fluorescence quenching mechanisms, which could be adapted for sensors and imaging technologies in biological and environmental contexts (Gan, Chen, Chang, & Tian, 2003).

Antimicrobial and Antifungal Activities

Compounds featuring piperazine and quinazoline structures have been explored for their antimicrobial and antifungal activities. For instance, triazole derivatives showing good to moderate activity against various microorganisms highlight the potential of piperazine-containing compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Cancer Research

Derivatives of quinoline and piperazine have demonstrated promising anticancer activities. For example, certain compounds have shown cytotoxic effects on breast tumor cell lines, suggesting the role of such compounds in designing new anticancer drugs. The synthesis and pharmacological testing of 4-phenylquinoline derivatives as potential antidepressants have also indicated their antagonism to reserpine-induced hypothermia in mice, highlighting their potential in depression treatment and possibly other CNS disorders (Alhaider, Abdelkader, & Lien, 1985).

Corrosion Inhibition

Compounds with piperazine structures have been investigated for their corrosion inhibitory effects on steel in acidic conditions. The significant improvement in anti-corrosion properties and the dependency of inhibition efficiency on temperature and chemical structure suggest potential applications in materials science and engineering to protect metals from corrosion (El faydy, Benhiba, Berisha, Kerroum, Jama, Lakhrissi, Guenbour, Warad, & Zarrouk, 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Proper handling and disposal procedures should be followed when working with any chemical compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 4-(4-chlorophenyl)piperazine-1-carboxylic acid with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "4-(4-chlorophenyl)piperazine-1-carboxylic acid", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "Coupling agent (e.g. EDC, DCC)", "Solvent (e.g. DMF, DMSO)" ], "Reaction": [ "Step 1: Activation of carboxylic acid - The carboxylic acid group of 4-(4-chlorophenyl)piperazine-1-carboxylic acid is activated using a coupling agent such as EDC or DCC in the presence of a solvent such as DMF or DMSO.", "Step 2: Addition of quinazolinedione - 3-phenethyl-2,4(1H,3H)-quinazolinedione is added to the reaction mixture and allowed to react with the activated carboxylic acid group to form an intermediate.", "Step 3: Cyclization - The intermediate is subjected to cyclization under appropriate conditions to form the final product, 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Step 4: Purification - The final product is purified using standard techniques such as column chromatography or recrystallization." ] }

CAS No.

892282-83-6

Molecular Formula

C27H25ClN4O3

Molecular Weight

488.97

IUPAC Name

7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H25ClN4O3/c28-21-7-9-22(10-8-21)30-14-16-31(17-15-30)25(33)20-6-11-23-24(18-20)29-27(35)32(26(23)34)13-12-19-4-2-1-3-5-19/h1-11,18H,12-17H2,(H,29,35)

InChI Key

VYQVVRBCOYJBOY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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